

Application Notes and Protocols for the Analytical Determination of Nickel-61

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Compound of Interest

Compound Name: Nickel-61

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These application notes provide a detailed overview of advanced analytical techniques for the precise detection and quantification of the stable isotope **Nickel-61** (^{61}Ni). The document is structured to offer both a comparative analysis of the most relevant methods and detailed, step-by-step protocols for their implementation in a laboratory setting. The primary focus is on providing actionable information for researchers in various fields, including geochemistry, environmental science, and drug development, where isotopic analysis of nickel can provide valuable insights.

Introduction to Nickel-61 Analysis

Nickel has five stable isotopes, with ^{61}Ni having a natural abundance of approximately 1.14%. While present in smaller quantities compared to ^{58}Ni and ^{60}Ni , the precise measurement of ^{61}Ni is crucial for isotope dilution studies, tracer experiments in biological systems, and for understanding geological and cosmochemical processes. The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, precision, sample matrix, and the available instrumentation. This document details three powerful techniques for ^{61}Ni analysis: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), Neutron Activation Analysis (NAA), and Accelerator Mass Spectrometry (AMS).

Overview of Analytical Techniques

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is the state-of-the-art technique for high-precision isotope ratio measurements of a wide range of elements, including nickel.[1][2][3] This method offers excellent sensitivity and precision, making it ideal for detecting subtle variations in ^{61}Ni abundance. A key challenge in MC-ICP-MS analysis of nickel is the presence of isobaric interferences (ions of other elements with the same mass-to-charge ratio) and matrix effects.[1] To overcome these challenges, a robust chemical separation of nickel from the sample matrix is imperative prior to analysis.[1][4][5] Recent advancements have led to the development of efficient chromatographic separation methods that yield high-purity nickel fractions suitable for precise isotopic analysis.[4][5]

Neutron Activation Analysis (NAA)

Neutron Activation Analysis is a highly sensitive nuclear analytical technique used for determining the elemental and isotopic composition of a wide variety of materials.[6][7] The method is non-destructive in many cases and is based on the principle of converting stable isotopes into radioactive isotopes by irradiating the sample with neutrons. The induced radioactivity is then measured by detecting the emitted gamma rays, which are characteristic of each radionuclide. For nickel analysis, NAA can be a powerful tool, though the specific detection of ^{61}Ni relies on the nuclear reactions it undergoes upon neutron capture and the subsequent decay characteristics.

Accelerator Mass Spectrometry (AMS)

Accelerator Mass Spectrometry is an ultra-sensitive technique capable of measuring isotope ratios in the range of 10^{-12} to 10^{-18} . [8] It is most commonly used for the detection of long-lived radionuclides like ^{14}C . [9][10] The main advantage of AMS is its ability to completely eliminate molecular isobars, which can be a significant source of interference in conventional mass spectrometry.[8] While not a routine technique for stable isotope analysis, its high sensitivity and selectivity make it a potential method for specialized applications involving very low concentrations of ^{61}Ni or in complex matrices where isobaric interferences are a major issue.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the described analytical techniques for nickel isotope analysis.

Parameter	MC-ICP-MS	Neutron Activation Analysis (NAA)	Accelerator Mass Spectrometry (AMS)
Precision ($\delta^{60}\text{Ni}/^{58}\text{Ni}$)	Better than $\pm 0.06\%$ (2 SD)[11]	Dependent on counting statistics, typically lower than MC-ICP-MS	High precision, but less commonly reported for stable Ni isotopes
Reproducibility ($\delta^{61}\text{Ni}/^{58}\text{Ni}$)	0.049‰ (2 SD)[1]	Not typically reported in this format	Not typically reported for stable Ni isotopes
Limit of Detection (LOD)	pg/mL to ng/mL range in solution	ppm to ppb range in solid samples[7]	Attogram to femtogram range
Sample Size	Micrograms of Ni	Milligrams to grams of sample	Micrograms to milligrams of sample
Key Advantages	High precision and throughput	Non-destructive, high sensitivity for many elements	Extreme sensitivity, elimination of molecular isobars
Key Challenges	Isobaric interferences, matrix effects, requires chemical separation	Requires a neutron source (nuclear reactor), potential for spectral interferences	Complex instrumentation, high cost, sample conversion to specific target material

Experimental Protocols

Protocol 1: High-Precision Nickel-61 Analysis by MC-ICP-MS with Two-Step Chromatographic Purification

This protocol is based on a recently developed method for the high-precision isotopic analysis of nickel in geological materials, which can be adapted for other sample types.[4][5]

1. Sample Digestion:

- Accurately weigh a sufficient amount of the homogenized sample powder to yield several micrograms of nickel.
- Place the sample in a clean Savillex® PFA vial.
- Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).
- Seal the vial and place it on a hotplate at a controlled temperature (e.g., 120 °C) for 48-72 hours to ensure complete dissolution.
- After cooling, evaporate the acid mixture to dryness.
- Add concentrated HNO₃ and evaporate to dryness again to remove any remaining fluorides.
- Dissolve the final residue in a specific molarity of hydrochloric acid (HCl) to prepare for chromatography.

2. Two-Step Ion Exchange Chromatography:[4][5]

- Step 1: Cation Exchange Chromatography
 - Prepare a column with a cation exchange resin (e.g., AG50W-X8).
 - Pre-clean and condition the resin with appropriate acids and water.[4]
 - Load the dissolved sample solution onto the column.
 - Elute the bulk of the matrix elements using a mixture of dilute HCl and HF.[4]
 - Collect the nickel-containing fraction with a specific concentration of HCl.
 - Evaporate the collected fraction to dryness.
- Step 2: Anion Exchange Chromatography (using Ni-spec resin)
 - Prepare a smaller column with a nickel-specific extraction resin (Ni-spec resin).
 - Condition the resin with the appropriate acid.

- Dissolve the dried residue from the first step in a specific molarity of HCl and load it onto the Ni-spec column.
- Wash the column with dilute HCl to remove any remaining matrix elements.
- Elute the purified nickel using a different concentration of HCl or nitric acid.
- Evaporate the final nickel fraction to dryness.

3. MC-ICP-MS Analysis:

- Re-dissolve the purified nickel fraction in dilute nitric acid to a concentration suitable for MC-ICP-MS analysis (typically in the ng/mL range).
- Use a standard-sample bracketing approach to correct for instrumental mass bias.
- Employ a double-spike technique (e.g., using a ^{61}Ni - ^{62}Ni double spike) for the most accurate correction of instrumental mass fractionation.[\[4\]](#)[\[5\]](#)
- Introduce the sample and standard solutions into the MC-ICP-MS using a suitable introduction system (e.g., a desolvating nebulizer).
- Measure the ion beams of the nickel isotopes simultaneously using a Faraday cup array. The configuration should allow for the collection of ^{58}Ni , ^{60}Ni , ^{61}Ni , and ^{62}Ni .[\[4\]](#)
- Monitor for potential isobaric interferences from elements like iron (^{58}Fe on ^{58}Ni) and zinc (^{64}Zn on ^{64}Ni), although the chemical separation should minimize these.
- Calculate the ^{61}Ni isotope ratios relative to a stable isotope, typically ^{58}Ni .

Protocol 2: General Protocol for Nickel Analysis by Neutron Activation Analysis (NAA)

1. Sample Preparation:

- Weigh an appropriate amount of the solid sample (typically in the milligram to gram range) into a clean irradiation vial (e.g., high-purity quartz or polyethylene).

- Prepare standards and blanks in parallel. Standards should be certified reference materials with known nickel concentrations.

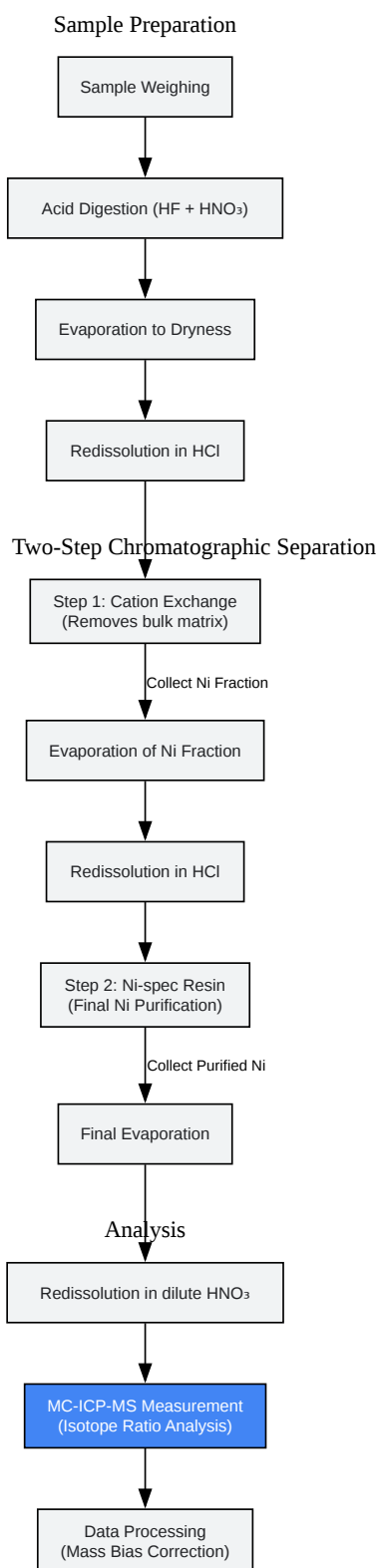
2. Irradiation:

- Place the samples, standards, and blanks in a suitable irradiation container.
- Irradiate the container in a nuclear reactor with a known neutron flux for a predetermined period. The irradiation time depends on the expected nickel concentration and the reactor's neutron flux. The primary reaction of interest for producing a measurable radionuclide from a stable nickel isotope is $^{64}\text{Ni}(n,\gamma)^{65}\text{Ni}$.

3. Gamma-Ray Spectrometry:

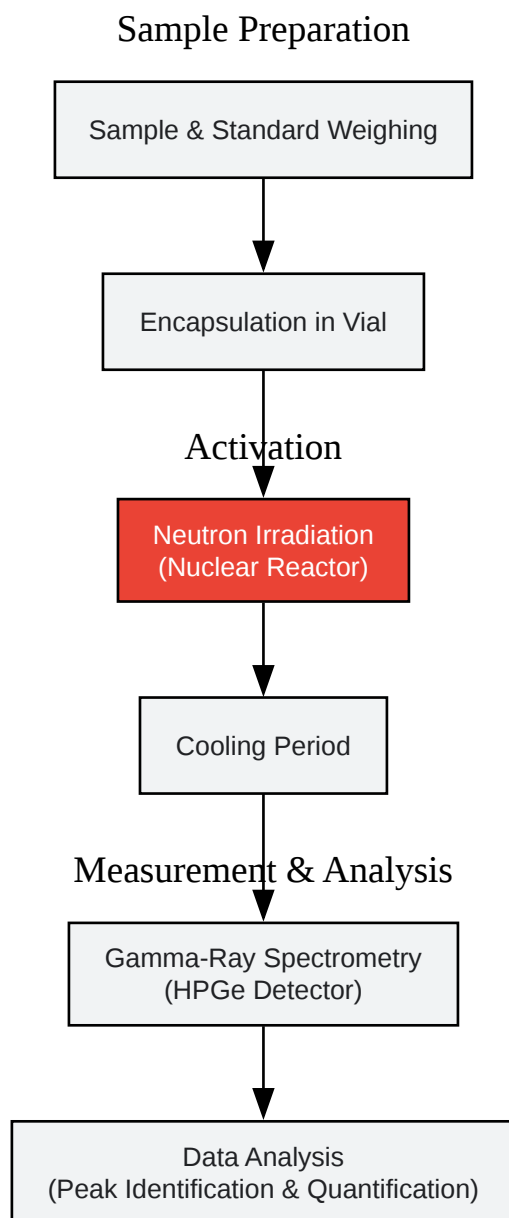
- After irradiation, allow the samples to "cool" for a specific period to let short-lived interfering radionuclides decay.
- Place the irradiated sample in a lead-shielded high-purity germanium (HPGe) detector.
- Acquire the gamma-ray spectrum for a sufficient counting time to obtain good statistical data.
- Identify the characteristic gamma-ray peaks of the nickel radionuclide (e.g., ^{65}Ni has prominent gamma-ray energies).
- Quantify the amount of nickel in the sample by comparing the peak areas of the sample to those of the co-irradiated standards.

Visualizations



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Caption: Workflow for Ni-61 analysis by MC-ICP-MS.



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Caption: General workflow for Ni analysis by NAA.

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